N-Ethyl-N-methyloctan-1-amine
Description
N-Ethyl-N-methyloctan-1-amine is a tertiary amine featuring an octyl carbon chain substituted with ethyl and methyl groups on the nitrogen atom. While specific data on this compound are absent in the provided evidence, its structure suggests similarities to other alkylamines, such as N-Methyloctan-1-amine and N,N-dimethylalkylamines. Tertiary amines of this class are typically utilized as intermediates in organic synthesis, surfactants, or catalysts due to their nucleophilic and basic properties.
Properties
CAS No. |
65446-51-7 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-ethyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-10-11-12(3)5-2/h4-11H2,1-3H3 |
InChI Key |
VBESUKCLGKGCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyloctan-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of N-methyloctan-1-amine with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the secondary amine attacks the ethyl iodide, resulting in the formation of the tertiary amine.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyloctan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound back to its secondary amine form.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: N-Methyloctan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-methyloctan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: this compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyloctan-1-amine involves its interaction with biological molecules through its nitrogen atom. The nitrogen atom can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile compound in biochemical reactions. Its molecular targets include enzymes and receptors that interact with amine groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The following table summarizes available data for N-Methyloctan-1-amine and related compounds, with inferred comparisons to N-Ethyl-N-methyloctan-1-amine:
Note: Data for this compound are extrapolated from structural analogs due to lack of direct evidence.
Key Observations:
- Chain Length and Substituents: this compound’s octyl chain and dual substituents (ethyl and methyl) likely enhance lipophilicity compared to N-Methyloctan-1-amine (single methyl group). This could improve solubility in nonpolar solvents, a trait critical for surfactant applications.
N-Methyloctan-1-amine (CAS 2439-54-5)
- Role in Synthesis: Acts as a versatile intermediate in pharmaceuticals and agrochemicals due to its nucleophilic nitrogen, enabling alkylation and acylation reactions .
- Safety Profile: Classified under UN 2735 (Corrosive Class 8), with hazards including skin corrosion (H314) and flammability (H227) .
N,N-Dimethylalkylamines (e.g., C₁₀–C₁₈ Chains)
- Surfactant Utility: Longer-chain analogs like N,N-Dimethylhexadecan-1-amine (CAS 112-69-6) are widely used in quaternary ammonium compounds for their antimicrobial and phase-transfer properties .
- Reactivity Trends: Increased alkyl chain length reduces water solubility but enhances micelle formation, a property less pronounced in shorter-chain analogs like N-Methyloctan-1-amine.
Hazard and Handling Comparisons
- N-Methyloctan-1-amine: Requires precautions for skin/eye contact (P280, P305+P351+P338) and immediate medical attention if exposed (P310) .
- Hypothetical Risks for this compound: Likely shares similar hazards (e.g., corrosivity) due to tertiary amine functionality. However, the ethyl group may alter toxicity profiles compared to methyl-only analogs.
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